Dibromodifluoromethane Dibromodifluoromethane The photolysis products of dibromodifluoromethane were characterized by matrix isolation infrared and UV/Visible spectroscopy. Free radical addition of dibromodifluoromethane with fluoroolefins has been reported. Dibromodifluoromethane reacts with hydrocarbon olefins to yield 1,3-dibromo-1,1-difluoroalkene. Sulfinatodehalogenation reagent promoted addition reaction of difluorodibromomethane with alkenes, alkynes and cyclic enol ethers has been described.
Dibromodifluoromethane is a colorless, nonflammable liquid. It may cause illness from ingestion and may be irritating to skin. If exposed to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a fire extinguishing agent.
Brand Name: Vulcanchem
CAS No.: 75-61-6
VCID: VC1624710
InChI: InChI=1S/CBr2F2/c2-1(3,4)5
SMILES: C(F)(F)(Br)Br
Molecular Formula: CBr2F2
Molecular Weight: 209.82 g/mol

Dibromodifluoromethane

CAS No.: 75-61-6

Cat. No.: VC1624710

Molecular Formula: CBr2F2

Molecular Weight: 209.82 g/mol

* For research use only. Not for human or veterinary use.

Dibromodifluoromethane - 75-61-6

Specification

CAS No. 75-61-6
Molecular Formula CBr2F2
Molecular Weight 209.82 g/mol
IUPAC Name dibromo(difluoro)methane
Standard InChI InChI=1S/CBr2F2/c2-1(3,4)5
Standard InChI Key AZSZCFSOHXEJQE-UHFFFAOYSA-N
SMILES C(F)(F)(Br)Br
Canonical SMILES C(F)(F)(Br)Br
Boiling Point 76 °F at 760 mm Hg (NIOSH, 2016)
25.0 °C
25 °C @ 760 mm Hg
22.8 °C
76°F
Colorform Colorless heavy liq
COLORLESS GAS
Colorless, heavy liquid or gas (above 76 degrees F).
Melting Point -231 °F (NIOSH, 2016)
-110.1 °C
-101.1 °C
-231°F

Introduction

Chemical and Physical Properties

Molecular Structure

Dibromodifluoromethane features a tetrahedral structure typical of carbon compounds with four substituents. The carbon atom forms covalent bonds with two bromine and two fluorine atoms. This arrangement contributes to the compound's unique chemical reactivity and physical characteristics.

Physical Properties

Dibromodifluoromethane exhibits distinct physical properties that make it suitable for various applications. The compound appears as a colorless substance that can exist as either a gas or liquid depending on temperature and pressure conditions .

Table 1: Physical Properties of Dibromodifluoromethane

PropertyValue
Chemical formulaCBr₂F₂
Molar mass209.82 g/mol
AppearanceColorless gas/liquid
Density (gas)8.7 kg/m³
Density (liquid at 15°C)2.3063 g/cm³
Critical temperature198.3°C (471.3 K)
Critical pressure4.13 MPa (40.8 bar)
Refractive index at 20°C1.398
Dipole moment0.7 D
Ionization energy11.03 ± 0.04 eV

The ionization energy of dibromodifluoromethane has been determined through various experimental methods, with the evaluated value established at 11.03 ± 0.04 eV . Different measurement techniques have yielded slightly varying results, as indicated in the scientific literature:

Table 2: Ionization Energy Determinations for Dibromodifluoromethane

Ionization Energy (eV)MethodReference
10.98 ± 0.02PhotoionizationWang and Leroi, 1983
11.07 ± 0.03PhotoionizationWatanabe, Nakayama, et al., 1962
11.18Photoelectron spectroscopyDoucet, Gilbert, et al., 1975 (vertical value)

Chemical Properties

Synthesis Methods

Several methods have been developed for the synthesis of dibromodifluoromethane. The primary approaches include:

Vapor Phase Bromination

Dibromodifluoromethane can be synthesized through the vapor phase bromination of difluoromethane. This process involves the reaction of difluoromethane with bromine gas under controlled conditions to yield the desired product .

Fluorination of Carbon Tetrabromide

Another synthetic route involves the fluorination of carbon tetrabromide (CBr₄). During this process, selected bromine atoms in the carbon tetrabromide molecule are replaced with fluorine atoms, resulting in the formation of dibromodifluoromethane .

Applications

Dibromodifluoromethane has found use in several important applications, leveraging its unique physical and chemical properties:

Fire Suppression

One of the most significant applications of dibromodifluoromethane is as a fire extinguishing agent. The compound is considered one of the most effective fire suppressants available, alongside other halons such as 1211, 2402, and 1301 . Its effectiveness stems from its ability to inhibit combustion reactions without supporting flame propagation.

Refrigeration

Environmental Impact

Dibromodifluoromethane poses significant environmental concerns that have influenced regulations regarding its production and use:

Ozone Depletion

Dibromodifluoromethane is classified as a Class I ozone-depleting substance (ODS) with an ozone depletion potential (ODP) of 0.4 relative to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1 . When released into the atmosphere, the compound can reach the stratosphere, where photochemical reactions lead to the release of bromine atoms. These bromine atoms participate in catalytic cycles that destroy ozone molecules, contributing to the depletion of the Earth's protective ozone layer .

Photochemical Behavior and Research Findings

Extensive research has been conducted on the photochemical behavior of dibromodifluoromethane, revealing complex reaction mechanisms and properties:

Laser-Induced Photochemistry

Studies involving the irradiation of dibromodifluoromethane monomers and clusters with nanosecond laser pulses at various wavelengths (266 nm, 355 nm, and 532 nm) have provided insights into its dissociation and ionization behaviors .

When irradiated at 266 nm, dibromodifluoromethane undergoes primary dissociation, leading to the formation of CF₂Br radical and atomic bromine. Subsequent ionization of these species occurs under the influence of the laser field .

Cluster Photoionization

The photochemical behavior of dibromodifluoromethane clusters differs significantly from that of monomers. Research has revealed that at 266 nm, photoionization of CF₂Br₂ clusters produces CF₂Br⁺ and Br₂⁺ ions through intra-cluster photochemical reactions .

Formation of Multiply Charged Ions

At longer wavelengths (355 nm and 532 nm), irradiation of dibromodifluoromethane clusters with gigawatt-intensity laser fields leads to the formation of multiply charged ions of carbon, fluorine, and bromine . This phenomenon has been studied to understand the mechanisms underlying high-field interactions with molecular clusters.

Negative Ion Formation

Interestingly, negative ions have been detected during photoionization of dibromodifluoromethane clusters at 532 nm . The presence of these negative ions influences the generation of multiply charged atomic ions, highlighting the complex nature of photochemical processes in cluster environments.

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